molecular formula C5H12FN B15312738 (2-Fluoroethyl)(propan-2-yl)amine

(2-Fluoroethyl)(propan-2-yl)amine

Cat. No.: B15312738
M. Wt: 105.15 g/mol
InChI Key: RMQUYIZMIUDCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoroethyl)(propan-2-yl)amine is a fluorinated amine compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C6H14FN and a molecular weight of 119.18 g/mol , this compound is characterized by the incorporation of both a flexible 2-fluoroethyl chain and a propan-2-yl (isopropyl) group on the nitrogen center. The presence of the fluorine atom can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the synthesis of more complex molecules. Fluoroalkyl amines are frequently employed in drug discovery and development as precursors for the preparation of pharmacologically active molecules, including potential glycogen synthase kinase-3 (GSK-3) inhibitors . Researchers utilize this compound under strict laboratory conditions. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12FN

Molecular Weight

105.15 g/mol

IUPAC Name

N-(2-fluoroethyl)propan-2-amine

InChI

InChI=1S/C5H12FN/c1-5(2)7-4-3-6/h5,7H,3-4H2,1-2H3

InChI Key

RMQUYIZMIUDCTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCF

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Fluoroethyl Propan 2 Yl Amine

Direct Amination Approaches

Direct amination methods involve the formation of the secondary amine in a single key step from readily available precursors.

Reductive amination is a versatile method for forming amines from carbonyl compounds and amines. mdma.chpku.edu.cn This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. mdma.chresearchgate.net

A potential pathway to (2-Fluoroethyl)(propan-2-yl)amine via reductive amination involves the reaction of 2-fluoroacetaldehyde with isopropylamine (B41738). The initial reaction forms an unstable imine intermediate, which is subsequently reduced to the target secondary amine. Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their mild nature and selectivity. researchgate.netmasterorganicchemistry.com The use of a catalyst, such as an organic acid like acetic acid, can accelerate the reduction. researchgate.net

Table 1: Key Aspects of Reductive Amination for this compound Synthesis

FeatureDescription
Reactants 2-Fluoroacetaldehyde and Isopropylamine
Intermediate N-(2-fluoroethylidene)propan-2-amine (imine)
Reducing Agents Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride
Catalyst Acetic Acid (optional)
Key Advantage Controlled mono-alkylation, avoiding over-alkylation. masterorganicchemistry.com

A systematic study on the biomimetic reductive amination of fluorinated aldehydes and ketones has shown that the resulting fluorinated imines can undergo isomerization. nih.gov This highlights the importance of carefully selecting reaction conditions to favor the desired reduction pathway. nih.gov

Nucleophilic substitution offers another direct route to secondary amines. This approach can be realized in two primary ways for the synthesis of this compound. One pathway involves the reaction of isopropylamine with a 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or 2-fluoroethyl chloride). In this reaction, the lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbon atom of the 2-fluoroethyl halide and displacing the halide ion.

Alternatively, 2-fluoroethylamine can be reacted with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane). A significant challenge in these direct alkylation methods is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com Careful control of reaction conditions, such as the stoichiometry of the reactants and temperature, is crucial to maximize the yield of the desired secondary amine.

This method is a specific application of the nucleophilic substitution route previously mentioned, focusing on the use of fluoroethyl halides as the alkylating agent. The reaction between isopropylamine and a 2-fluoroethyl halide, such as 1-bromo-2-fluoroethane (B107303), is a direct approach to forming the carbon-nitrogen bond. purdue.edu The synthesis of 1-bromo-2-fluoroethane itself can be achieved through various methods, including the reaction of HBr with vinyl fluoride (B91410) in the presence of an oxygen catalyst or by treating 2-fluoroethanol (B46154) with phosphorus tribromide. google.comnih.gov An efficient synthesis of 2-bromo-1-[¹⁸F]fluoroethane from 1,2-dibromoethane (B42909) has also been reported, which could be adapted for non-radioactive synthesis. nih.govresearchgate.net

Table 2: Comparison of Direct Alkylation Reactants

NucleophileElectrophileTarget Product
Isopropylamine2-Fluoroethyl halideThis compound
2-FluoroethylamineIsopropyl halideThis compound

Multi-Step Synthetic Pathways

Multi-step syntheses provide an alternative approach, often allowing for greater control over the final product by building the molecule in a stepwise fashion.

This strategy involves modifying a precursor amine that already contains either the isopropyl or the 2-fluoroethyl group. For instance, N-isopropylamine can be derivatized in a two-step sequence. First, it can be reacted with 2-chloroethanol (B45725) to form N-(2-hydroxyethyl)isopropylamine. This intermediate alcohol can then be converted to the corresponding fluoro compound. This approach avoids the direct use of potentially volatile or less stable fluoroalkylating agents in the initial amine formation step.

A common strategy in the synthesis of fluoro-compounds is to introduce the fluorine atom late in the synthetic sequence via a halogen exchange reaction. In the context of synthesizing this compound, this would typically involve the preparation of a chloro- or bromo-analogue first, such as N-(2-chloroethyl)isopropylamine. This intermediate can be synthesized by reacting isopropylamine with 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane.

Subsequently, the chlorine or bromine atom is displaced by a fluoride ion using a suitable fluorinating agent. Common reagents for this type of nucleophilic fluorination include potassium fluoride (often in the presence of a phase-transfer catalyst like Kryptofix 2.2.2), silver fluoride, or other metal fluorides. The success of this reaction depends on the relative bond strengths and the reactivity of the halide leaving group.

Protecting Group Strategies in Amine Synthesis

In the synthesis of unsymmetrical secondary amines like this compound, direct alkylation of a primary amine with an alkyl halide can often lead to a mixture of mono- and di-alkylated products, as the newly formed secondary amine can be more nucleophilic than the starting primary amine. masterorganicchemistry.com To circumvent this, protecting groups are employed to temporarily block one of the reactive N-H bonds of a primary amine, allowing for selective mono-alkylation.

Several protecting groups are suitable for amine synthesis. organic-chemistry.org The choice of protecting group is crucial and depends on its stability under the desired reaction conditions and the ease of its removal. organic-chemistry.org Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and sulfonamides such as the tosyl (Ts) group. nih.gov

For the synthesis of this compound, one could start with either isopropylamine or 2-fluoroethanamine (B1213667). For instance, isopropylamine can be protected with a Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting N-Boc-isopropylamine can then be alkylated with a suitable 2-fluoroethylating agent, such as 2-fluoroethyl bromide. The steric hindrance of the Boc group helps to prevent over-alkylation. Finally, the Boc group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA), to yield the desired this compound. organic-chemistry.org

An alternative strategy involves the use of a protecting group that can be removed under different conditions, allowing for orthogonal protection strategies in more complex syntheses. organic-chemistry.org For example, the 1,3-dithiane-based dM-Dmoc group is stable under a range of basic and nucleophilic conditions and can be removed under nearly neutral oxidative conditions. nih.gov

A summary of common amine protecting groups and their deprotection conditions is presented in Table 1.

Table 1: Common Amine Protecting Groups and Deprotection Conditions

Protecting Group Abbreviation Deprotection Conditions
tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA)
Benzyloxycarbonyl Cbz Catalytic hydrogenation (e.g., H₂, Pd/C)
9-Fluorenylmethyloxycarbonyl Fmoc Basic conditions (e.g., piperidine)
p-Toluenesulfonyl Ts Harsh reductive or acidic conditions

This table is based on information from multiple sources. organic-chemistry.orgnih.govnih.gov

Chemo- and Regioselectivity Considerations in Amine Synthesis

Achieving high chemo- and regioselectivity is a central challenge in the synthesis of unsymmetrical secondary amines. marquette.edu Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of bond formation. slideshare.net

In the context of synthesizing this compound, a key challenge is to control the reaction to favor mono-N-alkylation over di-N-alkylation. rsc.org One strategy to achieve this is to use the hydrobromide salt of the primary amine. Under controlled basic conditions, the primary amine is selectively deprotonated and reacts with the alkyl halide, while the newly formed, more basic secondary amine remains protonated and thus unreactive towards further alkylation. rsc.org

Another approach to enhance selectivity is through the use of specific reagents and catalysts. For instance, the use of cesium hydroxide (B78521) has been shown to promote the mono-alkylation of primary amines while suppressing over-alkylation. acs.org The choice of solvent can also play a critical role. For example, using methyl isobutyl ketone (MIBK) as both a solvent and a temporary protecting group for a primary amine allows for the selective alkylation of a secondary amine present in the same molecule. acs.org

The inherent reactivity of the starting materials also influences selectivity. In a competitive reaction, the more nucleophilic amine will react preferentially. slideshare.net Therefore, understanding the electronic and steric properties of both the amine and the alkylating agent is crucial for predicting and controlling the outcome of the reaction.

Catalytic Approaches to this compound Synthesis

Catalytic methods offer efficient and often more environmentally benign routes to amine synthesis. These approaches can provide high yields and selectivities under milder conditions compared to traditional stoichiometric methods.

Transition metal catalysis is a powerful tool for the formation of C-N bonds. acs.org Palladium-catalyzed reactions, in particular, are widely used for amine synthesis. rsc.org One common approach is the reductive amination of a ketone with an amine, followed by hydrogenation of the resulting imine intermediate. wikipedia.orgresearchgate.net

For the synthesis of this compound, this would involve the reaction of propan-2-one with 2-fluoroethanamine to form an imine, which is then reduced. This reduction can be achieved through catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. wikipedia.org Various noble metals like Pt, Au, Ag, Ru, and Rh, as well as non-noble metals like Fe, Cu, Ni, and Co, have also been employed for reductive amination. researchgate.net

The choice of catalyst and support can significantly impact the reaction's efficiency and selectivity. researchgate.net For instance, palladium-catalyzed ortho-C–H functionalization of aromatic ketones has been developed for site-selective fluorination, showcasing the versatility of palladium catalysts in introducing fluorine atoms. researchgate.net While not directly applicable to the synthesis of our target aliphatic amine, it highlights the potential of palladium catalysis in fluorinated compound synthesis.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not prominently reported, general principles of organocatalysis can be applied. For instance, chiral pyridoxamine (B1203002) has been used to catalyze the asymmetric biomimetic transamination of trifluoromethyl ketones, producing optically active α-trifluoromethyl amines. organic-chemistry.org Although our target molecule is not chiral, this demonstrates the potential of organocatalysis in the synthesis of fluorinated amines.

Visible-light photoredox catalysis has gained significant attention as a mild and efficient method for generating radical intermediates for C-C and C-X bond formation. mdpi.comacs.org This strategy has been successfully applied to the synthesis of fluorinated compounds. nih.govnih.gov

A plausible photoredox-catalyzed route to this compound could involve the generation of a 2-fluoroethyl radical from a suitable precursor, which then couples with an isopropylamine derivative. For example, alkyl radicals can be generated from alkyltrifluoroborates under photoredox conditions and then participate in conjugate additions. nih.gov While typically used for C-C bond formation, similar strategies could be envisioned for C-N bond formation. The development of methods using alkyl halides as radical precursors under photoredox conditions further expands the possibilities for synthesizing complex amines. digitellinc.com

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.gov Reductive aminases (RedAms) are a class of enzymes that catalyze the reductive amination of ketones with amines to produce secondary and tertiary amines. nih.govfrontiersin.org These enzymes have shown promise in the synthesis of chiral amines, including those containing fluorine. whiterose.ac.uk

The synthesis of this compound could potentially be achieved using a RedAm. This would involve the enzymatic coupling of propan-2-one and 2-fluoroethanamine. RedAms from various fungal species have been shown to catalyze the reductive amination of α-fluoroacetophenones with high conversion and enantiomeric excess, demonstrating their ability to handle fluorinated substrates. whiterose.ac.uk While many studies focus on chiral amines, the principles can be applied to the synthesis of achiral amines as well. The reaction typically requires a cofactor such as NADPH and can often be performed under mild, aqueous conditions. frontiersin.org Some RedAms can even tolerate bulky amine substrates, suggesting that isopropylamine would be a suitable substrate. nih.govacs.org

Table 2: Overview of Catalytic Approaches for Secondary Amine Synthesis

Catalytic Method Catalyst Type Potential Substrates for this compound Key Advantages
Transition Metal-Catalyzed Hydrogenation Palladium, Platinum, Ruthenium, etc. Propan-2-one, 2-Fluoroethanamine High efficiency, good yields
Organocatalysis Chiral organic molecules Propan-2-one, 2-Fluoroethanamine Metal-free, potential for asymmetry
Photoredox Catalysis Ruthenium or Iridium complexes, organic dyes 2-Fluoroethyl radical precursor, Isopropylamine derivative Mild conditions, radical-based reactivity

This table summarizes potential applications of general catalytic methods to the specific synthesis of this compound based on the cited literature.

Green Chemistry Aspects in the Synthesis of Fluoroalkyl Amines

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, as they are often toxic, flammable, and contribute to pollution. Several techniques can be employed to achieve solvent-free synthesis of amines.

One promising approach is mechanochemistry , where mechanical force, such as grinding or milling, is used to initiate and sustain a chemical reaction. rsc.org For the synthesis of this compound, a possible mechanochemical approach would involve the solid-state reaction of isopropylamine with a suitable 2-fluoroethylating agent, such as a 2-fluoroethyl halide or tosylate. This method obviates the need for a solvent, potentially leading to a cleaner reaction profile and easier product isolation.

Another strategy is to conduct reactions under neat conditions , where the reactants themselves act as the solvent. nih.gov For instance, the direct reaction of liquid isopropylamine with a liquid 2-fluoroethylating agent at an appropriate temperature could be explored. Microwave irradiation can be a valuable tool in solvent-free synthesis, as it can accelerate reaction rates and improve yields, often without the need for a traditional solvent. rsc.orgresearchgate.net A study on the one-pot reductive amination of aldehydes and ketones demonstrated successful synthesis in neat conditions, highlighting its potential for greener amine production. organic-chemistry.org

The choice of reactants is crucial for the feasibility of solvent-free approaches. The physical state and reactivity of the starting materials will dictate whether a solvent-free reaction is practical.

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comnih.govacsgcipr.org A higher atom economy signifies a more sustainable process with less waste generation. nih.gov The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product. nih.gov

Two plausible synthetic routes for this compound are considered here to illustrate the application of atom economy principles:

Route 1: Reductive Amination

This route involves the reaction of fluoroacetaldehyde (B75747) with isopropylamine to form an intermediate imine, which is then reduced to the target secondary amine. acsgcipr.orgorganic-chemistry.org

Reaction: CH₂FCHO + (CH₃)₂CHNH₂ → [CH₂FCH=NC(CH₃)₂] + H₂O → CH₂FCH₂NHCH(CH₃)₂

Reducing Agent: A variety of reducing agents can be used, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂/catalyst). Catalytic hydrogenation is generally preferred from an atom economy perspective as hydrogen is a light molecule. acsgcipr.org

Route 2: Nucleophilic Substitution

This pathway involves the reaction of isopropylamine with a 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide) or a tosylate. rsc.org

Reaction (using 2-fluoroethyl bromide): CH₂FCH₂Br + (CH₃)₂CHNH₂ → CH₂FCH₂NHCH(CH₃)₂ + HBr

The atom economy for each route can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Below is a comparative analysis of the atom economy for these two potential synthetic routes.

Route Reactants Molecular Weight of Reactants ( g/mol ) Desired Product Molecular Weight of Product ( g/mol ) By-products Theoretical Atom Economy (%)
1. Reductive AminationFluoroacetaldehyde (C₂H₃FO), Isopropylamine (C₃H₉N), H₂62.05, 59.11, 2.02This compound (C₅H₁₂FN)105.17H₂O85.3%
2. Nucleophilic Substitution2-Fluoroethyl bromide (C₂H₄FBr), Isopropylamine (C₃H₉N)126.96, 59.11This compound (C₅H₁₂FN)105.17HBr56.5%

Therefore, from a green chemistry perspective, developing a synthetic strategy for this compound based on reductive amination, particularly under solvent-free or in environmentally benign solvents like water, would be a more sustainable approach. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 2 Fluoroethyl Propan 2 Yl Amine

Role as a Nucleophile in Organic Transformations

The non-bonding electron pair on the nitrogen atom of (2-Fluoroethyl)(propan-2-yl)amine allows it to act as a nucleophile, participating in a variety of organic transformations by attacking electron-deficient centers. The nucleophilicity of this secondary amine is influenced by both electronic and steric factors. The two alkyl groups (isopropyl and 2-fluoroethyl) are electron-donating through an inductive effect, which increases the electron density on the nitrogen compared to a primary amine, thus enhancing its nucleophilicity. However, the bulky isopropyl group can sterically hinder the approach of the amine to an electrophile.

Reactions with Electrophilic Carbon Centers

As a nucleophile, this compound can react with various electrophilic carbon centers. A common example is the SN2 reaction with alkyl halides. In this reaction, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt. Subsequent deprotonation yields the tertiary amine. The rate and success of this reaction are dependent on the nature of the alkyl halide and the reaction conditions.

The reaction of secondary amines with alkyl halides can sometimes be prone to over-alkylation, leading to the formation of a quaternary ammonium salt, especially if an excess of the alkyl halide is used.

Acylation and Sulfonylation Reactions

This compound readily undergoes acylation and sulfonylation when treated with appropriate reagents. Acylation typically involves the reaction with acyl chlorides or acid anhydrides, while sulfonylation is achieved using sulfonyl chlorides. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides, respectively.

The general mechanism for these transformations involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent or the sulfur atom of the sulfonylating agent. This is followed by the elimination of a leaving group, typically a chloride ion. A base is often required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. For this purpose, an excess of the amine reactant itself can be used, or a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) can be added.

Formation of Amides and Sulfonamides

The reaction of this compound with an acyl chloride, such as benzoyl chloride, in the presence of a base, would yield the corresponding N-acyl-N-(2-fluoroethyl)-N-isopropylamine (an amide). Similarly, reaction with a sulfonyl chloride, like p-toluenesulfonyl chloride, produces N-(2-fluoroethyl)-N-isopropyl-4-methylbenzenesulfonamide (a sulfonamide). cbijournal.comshaalaa.com

The formation of sulfonamides from secondary amines is a reliable and widely used reaction. rsc.org The resulting N,N-disubstituted sulfonamide is generally a stable compound. A key difference in the reactivity with primary amines is that the resulting sulfonamide from a secondary amine does not have an acidic proton on the nitrogen and is therefore insoluble in alkali. shaalaa.com

Reagent TypeExample ReagentProduct Type
Acyl ChlorideBenzoyl ChlorideAmide
Sulfonyl Chloridep-Toluenesulfonyl ChlorideSulfonamide

Brønsted Basicity and Proton Transfer Reactions

Like other amines, this compound is a Brønsted-Lowry base, capable of accepting a proton to form its conjugate acid, the (2-fluoroethyl)(propan-2-yl)ammonium ion. The basicity of an amine is quantified by the pKa of its conjugate acid.

The basicity of this compound is influenced by several factors. The presence of two alkyl groups (isopropyl and fluoroethyl) attached to the nitrogen atom increases the electron density on the nitrogen through their electron-donating inductive effects, making it more basic than ammonia. However, the electronegative fluorine atom on the ethyl group exerts an electron-withdrawing inductive effect, which pulls electron density away from the nitrogen atom. This effect decreases the availability of the lone pair for protonation, thus reducing the basicity of the amine compared to its non-fluorinated analog, N-ethylisopropylamine. cbijournal.com Steric hindrance from the bulky isopropyl group can also affect the solvation of the protonated amine, which in turn influences its basicity in solution.

For comparison, the pKa of the conjugate acid of the structurally similar diisopropylamine (B44863) is approximately 11.07. nih.govwikipedia.org It is expected that the pKa of protonated this compound would be lower than this value due to the electron-withdrawing nature of the fluorine atom.

CompoundpKa of Conjugate Acid
Diisopropylamine11.07 nih.govwikipedia.org
N,N-Diisopropylethylamine8.5 (in DMSO) wikipedia.org
This compoundEstimated to be < 11.07

Reactivity of the Fluoroethyl Moiety

The presence of a fluorine atom on the ethyl group introduces unique reactivity to the molecule. The carbon-fluorine bond is strong, but the high electronegativity of fluorine makes the carbon atom to which it is attached (C-2) electrophilic.

Nucleophilic Displacement at the Fluorine-Bearing Carbon

A significant aspect of the reactivity of the fluoroethyl group in this compound is its propensity to undergo intramolecular nucleophilic attack by the nitrogen atom. This type of reaction is common for 2-haloethylamines and proceeds via the formation of a cyclic intermediate.

In this case, the nitrogen lone pair can attack the carbon bearing the fluorine atom in an intramolecular SN2 reaction, displacing the fluoride (B91410) ion and forming a highly reactive three-membered ring, an N-isopropylaziridinium ion. cas.cn The formation of five- and six-membered rings through intramolecular nucleophilic substitution of alkyl fluorides is known to be a favored process. cas.cn Although a three-membered ring is more strained, the proximity of the nucleophile and the electrophilic center in 2-haloethylamines facilitates this cyclization.

The resulting aziridinium (B1262131) ion is a potent electrophile and will readily react with any available nucleophiles. If no external nucleophile is present, the fluoride ion that was displaced could, in principle, attack one of the ring carbons to reopen the ring, though this would be a reversible process. In the presence of other nucleophiles, they will attack the aziridinium ion, leading to ring-opening and the formation of a new product. This reactivity makes N-(2-fluoroethyl)amines useful precursors for the synthesis of various nitrogen-containing compounds.

Potential for Elimination Reactions

The structural features of this compound suggest a potential for undergoing elimination reactions, particularly through a pathway analogous to the Hofmann elimination. Amine functional groups are typically poor leaving groups in elimination reactions because the amide ion (NHR⁻) is highly basic and thus unstable. openstax.org Consequently, the amine must first be converted into a more suitable leaving group.

For a secondary amine like this compound, this conversion is achieved through exhaustive alkylation, often using an excess of an alkyl halide such as methyl iodide. openstax.orglibretexts.org This process, known as exhaustive methylation, transforms the secondary amine into a quaternary ammonium salt. In this case, the reaction would yield N-(2-fluoroethyl)-N,N-dimethylpropan-2-aminium iodide.

The subsequent elimination step is an E2-type reaction, which requires a strong base to deprotonate a beta-hydrogen. openstax.org The quaternary ammonium salt is typically treated with a base like silver oxide (Ag₂O) in water, which replaces the halide anion with a hydroxide (B78521) ion, providing the necessary base for the elimination upon heating (100-200 °C). openstax.orglibretexts.org

The regioselectivity of Hofmann eliminations generally follows the Hofmann Rule , which predicts that the major product will be the less-substituted alkene. libretexts.org This is in contrast to the Zaitsev Rule that governs many other elimination reactions. The preference for the Hofmann product is often attributed to the steric bulk of the quaternary ammonium leaving group, which makes the more sterically accessible protons on the less-substituted beta-carbon easier for the base to abstract. youtube.com

In the case of the methylated quaternary ammonium salt of this compound, there are two types of beta-hydrogens available for elimination:

The hydrogens on the carbon bearing the fluorine atom.

The hydrogens on the methyl groups of the isopropyl substituent.

Elimination involving the fluoroethyl group would lead to the formation of a fluoro-substituted alkene, while elimination involving the isopropyl group would yield propene. The presence of the electronegative fluorine atom can influence the acidity of the adjacent protons, potentially affecting the reaction pathway. However, the steric hindrance of the bulky leaving group remains a dominant factor, favoring the abstraction of the most accessible proton. youtube.com The mechanism proceeds via an anti-periplanar arrangement of the beta-hydrogen and the leaving group. youtube.com

Derivatization and Functionalization Strategies

As a secondary amine, this compound serves as a versatile substrate for further derivatization, allowing for the introduction of various functional groups through reactions at the nitrogen atom.

N-Alkylation and N-Arylation Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. libretexts.org This allows it to react with electrophiles in N-alkylation and N-arylation reactions to form tertiary amines.

N-Alkylation: This reaction involves the treatment of the amine with an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism, where the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. evitachem.com This transforms the secondary amine into a tertiary amine. For example, reacting this compound with an alkyl halide like benzyl (B1604629) bromide would yield N-benzyl-(2-fluoroethyl)(propan-2-yl)amine.

N-Arylation: The introduction of an aryl group onto the nitrogen atom typically requires more specialized conditions than N-alkylation. Modern methods often employ metal-catalyzed cross-coupling reactions. A common strategy is the copper-catalyzed N-arylation of amines with arylboronic acids. researchgate.net These reactions, a variation of the Chan-Lam coupling, are tolerant of a wide range of functional groups and proceed under relatively mild conditions. researchgate.net The choice of catalyst system, including the copper source and ligands, can be optimized based on the electronic properties of the amine and the arylating agent. cmu.edu

Reaction TypeTypical ReagentsGeneral ConditionsProduct Type
N-AlkylationAlkyl Halides (e.g., R-Br, R-I)Solvent (e.g., THF, DMF), often with a non-nucleophilic base to neutralize the generated acidTertiary Amine
N-Arylation (Chan-Lam)Arylboronic Acids (Ar-B(OH)₂)Copper(II) acetate (B1210297) (Cu(OAc)₂), base (e.g., triethylamine), often with an additive like pyridineN-Aryl Tertiary Amine

Cyclization Reactions Involving the Amine

The structure of this compound allows for the possibility of intramolecular cyclization reactions. The nitrogen atom can act as an internal nucleophile, attacking the electrophilic carbon atom that is bonded to the fluorine. Such a reaction would result in the formation of a three-membered ring containing nitrogen, known as an aziridine.

This type of intramolecular nucleophilic substitution would displace the fluoride ion and form a strained, but synthetically valuable, N-isopropylaziridinium cation intermediate. The formation of aziridinium ions as intermediates has been proposed in other fluorination reactions where a nitrogen atom is suitably positioned to participate as a neighboring group. nih.gov The liberated fluoride ion could then potentially attack the aziridinium ion to reopen the ring. nih.gov The feasibility of this cyclization depends on the reaction conditions, as the C-F bond is strong and fluoride is not an excellent leaving group unless the carbon is activated.

Stereochemical Aspects of Reactions Involving this compound Derivatives

While this compound itself is achiral, its derivatives can contain stereocenters. The stereochemical outcomes of reactions involving these chiral derivatives are of significant interest in synthetic chemistry.

Diastereoselective Transformations

If a derivative of this compound already possesses a stereocenter, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions are those in which one diastereomer is formed in preference to another. The existing chiral center can influence the transition state energy of the reaction, directing the approach of reagents from a less sterically hindered face of the molecule. youtube.com

For example, if a chiral substituent were attached to the nitrogen of this compound, and a subsequent reaction created a new stereocenter on the fluoroethyl or isopropyl group, the two possible diastereomers would likely be formed in unequal amounts. The degree of diastereoselectivity would depend on the nature of the reaction and the proximity of the existing chiral center to the newly forming one.

Enantioselective Synthesis of Fluoroamine Derivatives

The synthesis of a single enantiomer of a chiral derivative of this compound is a key challenge. Reactions that proceed through achiral, planar intermediates, such as sp²-hybridized carbocations or radicals, will typically produce a racemic (50:50) mixture of enantiomers in the absence of a chiral influence. youtube.comyoutube.com

To achieve enantioselectivity, one must employ strategies that create a chiral environment for the reaction. Common methods include:

Asymmetric Catalysis: Using a chiral catalyst, such as a transition metal complex with chiral ligands, can create diastereomeric transition states that lead to the preferential formation of one enantiomer. For instance, the asymmetric hydrogenation of an imine derived from a ketone and a fluoroamine could yield a chiral fluoroamine derivative with high enantiomeric excess (ee). rsc.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate, direct the stereochemical course of a reaction, and then be removed.

Chiral Reagents: Employing a stoichiometric amount of a chiral reagent can transfer chirality to the product.

The development of such enantioselective methods is crucial for producing compounds with specific biological activities, as different enantiomers can have vastly different pharmacological profiles. nih.gov

Mechanistic Studies of Key Reactions

The key reaction anticipated for this compound is an intramolecular cyclization to form a substituted aziridinium ion. This process is a classic example of neighboring group participation, where the nitrogen atom acts as an internal nucleophile, displacing the fluoride ion.

Kinetic Investigations and Rate-Determining Steps

The first and rate-determining step would be the intramolecular nucleophilic attack of the nitrogen atom on the carbon bearing the fluorine atom, leading to the formation of a cyclic three-membered aziridinium ion intermediate. wikipedia.orgresearchgate.net The rate of this step is influenced by several factors:

Nucleophilicity of the Nitrogen: The isopropyl group attached to the nitrogen is electron-donating, which enhances the nucleophilicity of the amine, thereby facilitating the intramolecular attack.

Leaving Group Ability: Fluorine is generally considered a poor leaving group in intermolecular S_N2 reactions compared to other halogens. However, in intramolecular cyclizations, the proximity of the nucleophile can overcome this barrier. The rate of cyclization for N-ω-halogenoalkylamines has been shown to be dependent on the leaving group, with the general trend for three-membered ring formation being Br > Cl. rsc.org While data for fluorine is scarce in this specific context, its high electronegativity can influence the polarization of the C-F bond.

Ring Strain: The formation of a three-membered aziridinium ring introduces significant ring strain. The energy required to form this strained ring contributes to the activation energy of the rate-determining step.

A hypothetical rate law for the initial cyclization, based on this mechanism, would be first-order with respect to this compound:

Rate = k [this compound]

This is because the rate-determining step involves a single molecule of the reactant. nih.gov

Table 1: Postulated Kinetic Parameters for the Intramolecular Cyclization of this compound (Hypothetical Data)

ParameterPredicted Value/CharacteristicRationale
Reaction Order First-orderThe rate-determining step is the unimolecular cyclization.
Rate Constant (k) Moderately slowInfluenced by the poor leaving group ability of fluoride and the strain of the aziridinium ring.
Activation Energy (Ea) Relatively highEnergy is required to overcome the C-F bond strength and the ring strain of the transition state.

Identification of Intermediates and Transition States

The mechanism of intramolecular cyclization of this compound is expected to proceed through a well-defined intermediate and transition state.

Intermediate:

The key intermediate in this reaction is the 1-isopropyl-1-azonia-bicyclo[1.1.0]butane cation , more commonly referred to as the N-isopropylaziridinium ion. This is a three-membered ring containing a positively charged nitrogen atom. Aziridinium ions are known to be highly reactive electrophilic species due to the significant ring strain and the positive charge on the nitrogen atom. mdpi.comrsc.org They are readily attacked by nucleophiles, leading to ring-opening products. The formation of such cyclic intermediates is a hallmark of neighboring group participation. wikipedia.orgdalalinstitute.com

Transition State:

The transition state for the formation of the aziridinium ion involves the simultaneous breaking of the carbon-fluorine bond and the formation of the carbon-nitrogen bond. rsc.org The geometry of the transition state is crucial in determining the reaction rate. For the formation of a three-membered ring, the molecule must adopt a conformation that allows the nitrogen's lone pair of electrons to approach the back side of the carbon-fluorine bond, akin to an intramolecular S_N2 attack.

Computational studies on similar systems, such as the cyclization of nitrogen mustards, suggest a concerted mechanism where the C-Cl bond ionization and internal cyclization occur in a single step, with the solvent playing a crucial role in stabilizing the developing charges. nih.gov A similar dynamic transition state, characterized by significant changes in the local solvent structure, is anticipated for the cyclization of this compound. nih.gov

Table 2: Key Species in the Proposed Mechanism for the Intramolecular Cyclization of this compound

SpeciesStructureDescription
Reactant This compoundThe starting material, a secondary amine with a β-fluoroethyl group.
Transition State [F···CH₂···CH₂···N(H)(i-Pr)]‡A high-energy state where the C-F bond is partially broken and the C-N bond is partially formed. The geometry is constrained by the need for backside attack.
Intermediate N-isopropylaziridinium ionA three-membered heterocyclic cation. It is a highly reactive electrophile.
Product Ring-opened productFormed from the rapid reaction of the aziridinium ion with a nucleophile.

Advanced Analytical Techniques for the Structural Elucidation and Purity Assessment of 2 Fluoroethyl Propan 2 Yl Amine

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of (2-Fluoroethyl)(propan-2-yl)amine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling with neighboring protons, would reveal the connectivity of the different proton-bearing groups. The presence of the fluorine atom would introduce additional complexity and information through ¹H-¹⁹F coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would indicate the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, the carbon atom bonded to the fluorine would exhibit a characteristic shift and a strong one-bond ¹³C-¹⁹F coupling constant.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
CH(CH₃)₂2.8 - 3.2SeptetJHH ≈ 6-7
CH(CH₃)₂1.0 - 1.3DoubletJHH ≈ 6-7
FCH₂4.4 - 4.7Doublet of TripletsJHF ≈ 47, JHH ≈ 5
CH₂NH2.7 - 3.0TripletJHH ≈ 5
NH1.0 - 2.0Broad Singlet-
¹³C NMR Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹³C-¹⁹F coupling)
CH(CH₃)₂48 - 52Singlet
CH(CH₃)₂22 - 25Singlet
FCH₂82 - 86Doublet (¹JCF ≈ 170-180 Hz)
CH₂NH45 - 49Doublet (²JCF ≈ 20-25 Hz)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of specific bonds and functional groups, making these methods excellent for functional group identification.

For this compound, the key functional groups to be identified are the secondary amine (N-H), the C-N bond, the C-F bond, and the aliphatic C-H bonds.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. This peak is typically weaker and sharper than the broad O-H stretch of alcohols. C-H stretching vibrations from the isopropyl and ethyl groups would appear around 2850-3000 cm⁻¹. The presence of the C-F bond would be confirmed by a strong absorption in the 1000-1400 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the N-H stretch is often weak in Raman, the C-H and C-C bond vibrations of the alkyl groups would be expected to show strong signals. The C-F stretch would also be observable.

Predicted Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-HStretch3300 - 3500 (weak-medium)Weak
C-H (sp³)Stretch2850 - 3000 (strong)Strong
N-HBend1550 - 1650 (medium)Weak
C-FStretch1000 - 1400 (strong)Medium
C-NStretch1020 - 1250 (medium)Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer significant structural clues.

For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The fragmentation of the molecular ion would be expected to follow predictable pathways for amines. A key fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info

Predicted Fragmentation Pattern for this compound:

m/z Value Proposed Fragment Ion Fragmentation Pathway
119[C₅H₁₂FN]⁺Molecular Ion ([M]⁺)
104[C₄H₉FN]⁺Loss of a methyl radical (•CH₃) from the isopropyl group.
88[C₄H₁₀N]⁺Loss of the fluoroethyl radical (•CH₂CH₂F).
72[C₄H₁₀N]⁺Alpha-cleavage with loss of a methyl radical.
44[C₂H₆N]⁺Cleavage of the bond between the two carbons of the ethyl group.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound would be vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

However, the analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing and poor resolution on standard non-polar columns. nih.gov Therefore, the use of a base-deactivated column or a column with a more polar stationary phase would be preferable to achieve sharp, symmetrical peaks.

GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides a powerful two-dimensional analytical technique. The GC separates the components of a mixture, and the MS provides mass spectra for each separated component, allowing for their definitive identification. This would be the method of choice for identifying and quantifying impurities in a sample of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It precisely measures the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and in this case, fluorine (F)—which are then compared against the theoretically calculated values derived from the compound's molecular formula, C₅H₁₂FN.

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. In this process, a small, accurately weighed sample of this compound is combusted in a furnace at high temperatures in the presence of excess oxygen. This converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then converted back to N₂. These combustion products are passed through a series of specific absorbent traps or detected by thermal conductivity, and their quantities are precisely measured.

Fluorine content is typically determined by methods such as ion-selective electrode (ISE) analysis or ion chromatography after the sample has undergone decomposition, often through combustion in an oxygen flask or by other mineralization techniques, to convert the organically bound fluorine into fluoride (B91410) ions (F⁻).

The experimentally determined mass percentages are then compared with the theoretical values. A close correlation between the experimental and theoretical data provides strong evidence for the compound's elemental composition and purity. Discrepancies may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Theoretical Elemental Composition of this compound (C₅H₁₂FN)

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percentage (%)
CarbonC12.011560.05557.11
HydrogenH1.0081212.09611.51
FluorineF18.998118.99818.07
NitrogenN14.007114.00713.32
Total 105.156 100.00

Note: Atomic masses are based on standard isotopic compositions.

Advanced Diffraction Techniques (e.g., X-ray Crystallography) for Solid-State Structure

To determine the precise three-dimensional arrangement of atoms and molecules within a solid sample of this compound, X-ray crystallography stands as the definitive technique. wikipedia.org This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the compound's structure in the solid state.

The process begins with the growth of a suitable single crystal of this compound or a stable crystalline derivative. This is often the most challenging step, requiring careful control of conditions such as solvent, temperature, and concentration to obtain a crystal of sufficient size and quality.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. wikipedia.org The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. malvernpanalytical.com By rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is generated.

The collected data are then processed computationally. The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell, the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined, revealing the molecular structure of this compound. The final refined structure provides precise measurements of all bond lengths, bond angles, and torsional angles. wikipedia.org

For a molecule like this compound, X-ray crystallography would confirm the connectivity of the 2-fluoroethyl and propan-2-yl groups to the central nitrogen atom. It would also reveal the conformation of the molecule in the solid state, including the orientation of the flexible ethyl and isopropyl chains, and detail any intermolecular hydrogen bonding involving the amine hydrogen and the fluorine atom or nitrogen atom of neighboring molecules. While specific crystallographic data for this compound is not publicly available, the application of this technique would follow these established principles for small organic molecules. manchester.ac.uk

Theoretical and Computational Investigations of 2 Fluoroethyl Propan 2 Yl Amine

Electronic Structure and Bonding Analysis

The electronic characteristics of (2-Fluoroethyl)(propan-2-yl)amine are determined by the interplay of its constituent functional groups: the secondary amine, the flexible ethyl chain, and the electronegative fluorine atom.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic properties of molecules like this compound. emerginginvestigators.orgnih.gov These methods can predict various molecular properties, including optimized geometry, dipole moment, and atomic charges.

Ab initio calculations, while computationally more demanding, can offer a higher level of theory for benchmarking DFT results and for a more precise description of electron correlation effects. nih.gov These calculations are particularly useful for studying systems where electron-electron interactions are complex.

Table 1: Representative Calculated Electronic Properties of this compound (Hypothetical Data)

PropertyCalculated ValueMethod/Basis Set
Dipole Moment~2.5 - 3.5 DDFT/B3LYP/6-311++G(d,p)
Mulliken Charge on F~ -0.4 to -0.6 eDFT/B3LYP/6-311++G(d,p)
Mulliken Charge on N~ -0.3 to -0.5 eDFT/B3LYP/6-311++G(d,p)
Mulliken Charge on C(F)~ +0.2 to +0.4 eDFT/B3LYP/6-311++G(d,p)
Mulliken Charge on C(N)~ +0.1 to +0.3 eDFT/B3LYP/6-311++G(d,p)

Note: These values are hypothetical and are based on typical ranges observed for similar fluorinated amines. Actual values would require specific calculations for this molecule.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic transitions within this compound. ck12.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting the high energy of its lone pair electrons. The LUMO, on the other hand, is likely to be distributed along the C-F bond, specifically as a σ* antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The electron density distribution, which can be visualized through computational methods, would show a high electron density around the electronegative fluorine and nitrogen atoms. This uneven distribution of electron density is responsible for the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl and isopropyl groups in this compound gives rise to a complex conformational landscape with multiple local energy minima. nih.govarxiv.org

Global Minimum Conformations

The global minimum energy conformation of this compound will be determined by a balance of steric and electronic effects. The bulky isopropyl group will sterically interact with the fluoroethyl group, influencing the torsion angles around the C-N and C-C bonds.

It is plausible that the most stable conformers will adopt a staggered arrangement to minimize steric hindrance. libretexts.org Furthermore, the possibility of an intramolecular hydrogen bond between the amine hydrogen and the fluorine atom (N-H···F) could stabilize certain conformations, although such bonds are generally weak. The relative energies of different conformers, such as anti and gauche arrangements of the fluoroethyl chain, would need to be calculated to identify the global minimum. unacademy.comcutm.ac.in Studies on similar molecules like isopropylamine (B41738) have identified different stable conformers, providing a basis for predicting the behavior of this compound. nih.gov

Rotational Barriers and Intramolecular Interactions

The rotation around the single bonds in this compound is not entirely free and is hindered by energy barriers. fiveable.me The rotational barrier around the C-C bond of the fluoroethyl group will be influenced by the eclipsing interactions between the fluorine atom, hydrogen atoms, and the isopropylamine group. The magnitude of this barrier can be estimated using computational methods and is expected to be in the range of typical rotational barriers for substituted ethanes. ncert.nic.in

Intramolecular interactions play a crucial role in determining the relative stability of different conformers and the heights of the rotational barriers. nih.gov These interactions include van der Waals forces, dipole-dipole interactions between the C-F and N-H bonds, and potential weak hydrogen bonding. The gauche effect, which can stabilize conformations with vicinal electronegative substituents, might also be a factor in the conformational preference of the fluoroethyl chain.

Table 2: Representative Calculated Rotational Energy Barriers for this compound (Hypothetical Data)

Rotation Around BondConformer TransitionEstimated Barrier (kcal/mol)
C-C (fluoroethyl)Staggered to Eclipsed~ 3 - 5
C-N (isopropyl)Staggered to Eclipsed~ 4 - 6

Note: These are estimated values based on analogous compounds. Actual values would require specific calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. researchgate.netnih.gov This includes modeling its synthesis, for example, via the alkylation of isopropylamine with a fluoroethylating agent, or its participation in further chemical transformations.

By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which represents the highest energy point along the reaction coordinate. masterorganicchemistry.com The structure and energy of the transition state are critical for understanding the reaction's kinetics and mechanism. For instance, in an SN2 reaction to form this amine, the transition state would involve the simultaneous formation of the C-N bond and the breaking of the bond with the leaving group. youtube.com

Computational methods can also be used to model more complex reaction pathways, such as those involving multiple steps or competing reactions. mdpi.comresearchgate.net This can help in predicting product distributions and optimizing reaction conditions.

Table 3: Hypothetical Calculated Activation Energies for a Reaction Involving this compound

ReactionReactantsProductsActivation Energy (kcal/mol)
N-AlkylationIsopropylamine + 1-Fluoro-2-iodoethaneThis compound + HI~ 15 - 25

Note: This is a hypothetical example, and the activation energy is an estimated value. Actual values would depend on the specific reaction and would require detailed computational modeling.

Computational Prediction of Reactivity and Selectivity

The reactivity of this compound is primarily dictated by the interplay of electronic and steric effects originating from its constituent functional groups: the fluoroethyl group and the isopropyl group attached to the nitrogen atom. Computational chemistry provides a framework to dissect these influences and predict how the amine will behave in chemical reactions.

The nitrogen atom, with its lone pair of electrons, is the principal site of nucleophilicity. However, the presence of the electron-withdrawing fluorine atom on the ethyl group is expected to diminish this nucleophilicity. The strong inductive effect of fluorine pulls electron density away from the nitrogen, making its lone pair less available for donation to an electrophile. rsc.org This effect is anticipated to be significant, potentially rendering the amine less reactive than its non-fluorinated analog, N-ethyl-N-isopropylamine.

On the other hand, the isopropyl group exerts a positive inductive effect, pushing electron density towards the nitrogen and thereby increasing its nucleophilicity. This electron-donating nature of the alkyl group counteracts the effect of the fluoroethyl group to some extent. Additionally, the bulky isopropyl group introduces steric hindrance around the nitrogen atom. This steric bulk can impede the approach of electrophiles, thereby slowing down reaction rates, a phenomenon well-documented for secondary amines. scispace.comspectroscopyonline.com

Computational models, such as those based on Density Functional Theory (DFT), can be employed to quantify these competing effects. By calculating the molecular electrostatic potential (MEP), one can visualize the electron density distribution and identify the most nucleophilic and electrophilic sites within the molecule. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom, albeit less intense than in a corresponding non-fluorinated amine.

Predicting the selectivity of reactions involving this amine, for instance, in acylation or alkylation reactions, would also be possible. Computational modeling can elucidate the transition state structures and their corresponding activation energies for different reaction pathways, thus predicting the major product. nih.gov

A summary of the predicted effects on reactivity is presented in the table below.

FeaturePredicted Influence on ReactivityTheoretical Basis
Fluoroethyl Group Decreases nucleophilicity of the nitrogen atom.The high electronegativity of the fluorine atom creates a strong negative inductive effect (-I), withdrawing electron density from the nitrogen. rsc.org
Isopropyl Group Increases nucleophilicity (electronically) but decreases reactivity (sterically).The alkyl group has a positive inductive effect (+I), donating electron density. However, its bulkiness provides steric hindrance around the nitrogen. scispace.comspectroscopyonline.com
HOMO Energy Predicted to be lower than non-fluorinated analogs.The electron-withdrawing nature of fluorine stabilizes the HOMO, lowering its energy and making the molecule less nucleophilic. chemrevlett.com
Selectivity Governed by a balance of electronic and steric factors.Computational analysis of transition state energies for competing reaction pathways can predict the favored product. nih.gov

Spectroscopic Property Predictions for Validation

A crucial aspect of synthesizing a new compound is its structural verification. Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

Computational methods can calculate the magnetic shielding of each nucleus in the molecule, which can then be converted into chemical shifts (δ). By simulating the ¹H and ¹³C NMR spectra, a theoretical fingerprint of the molecule is generated. These predictions can aid in the assignment of experimental spectra and confirm the successful synthesis of the target compound. nih.gov

For this compound, one would expect distinct signals in both the ¹H and ¹³C NMR spectra corresponding to the different chemical environments of the nuclei.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the fluorine (CH₂F) would appear as a triplet due to coupling with the adjacent CH₂ protons, and these protons would in turn appear as a triplet of triplets due to coupling with both the CH₂F protons and the N-H proton. The methine proton of the isopropyl group (CH) would likely be a septet, coupled to the six equivalent methyl protons (CH₃), which would appear as a doublet. The N-H proton would likely be a broad singlet, though its coupling may be observable under certain conditions.

In the ¹³C NMR spectrum, four distinct signals would be anticipated: one for the carbon bearing the fluorine (C-F), one for the adjacent carbon (C-N), one for the isopropyl methine carbon, and one for the two equivalent isopropyl methyl carbons. The C-F coupling would be observable as a large one-bond coupling constant (¹JCF).

The table below presents a hypothetical, yet theoretically grounded, prediction of the ¹³C and ¹H NMR chemical shifts for this compound, based on data from analogous structures such as propan-2-amine and other fluoroalkylamines. docbrown.infodocbrown.info

NucleusPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Multiplicity
CH₃ (isopropyl)~ 1.1~ 22d (¹H), q (¹³C)
CH (isopropyl)~ 2.8~ 48sept (¹H), d (¹³C)
CH₂ (ethyl)~ 2.9~ 50t (¹H), t (¹³C)
CH₂F (ethyl)~ 4.5~ 83t (¹H), t (¹³C, with large ¹JCF)
NH broad ~1.5-s (¹H)

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and the specific computational method used. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, sept = septet.

Applications of 2 Fluoroethyl Propan 2 Yl Amine As a Precursor and Reagent in Organic Synthesis

A Versatile Building Block for Complex Molecules

The presence of both a nucleophilic nitrogen atom and an electrophilic carbon-fluorine bond makes (2-Fluoroethyl)(propan-2-yl)amine a valuable building block in the synthesis of intricate molecular architectures.

Crafting Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The synthesis of these ring systems often relies on the strategic incorporation of nitrogen-containing building blocks. This compound can serve as a key precursor in the formation of various heterocyclic scaffolds. For instance, the secondary amine functionality can participate in cyclization reactions, such as condensations with dicarbonyl compounds or their equivalents, to form five- or six-membered rings. The isopropyl group provides steric bulk, which can influence the regioselectivity and stereoselectivity of these cyclization reactions.

Furthermore, the fluoroethyl moiety can be involved in subsequent transformations. The fluorine atom can act as a leaving group in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, allowing for the further functionalization of the heterocyclic core. While direct examples specifically citing this compound are not extensively documented in broad literature, the reactivity principles of similar N-alkylated amines in heterocyclic synthesis are well-established. gla.ac.uk

Engineering Fluorinated Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. alfa-chemistry.comresearchgate.net Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making them highly desirable in medicinal chemistry and materials science. alfa-chemistry.comresearchgate.net this compound provides a direct route to incorporate a fluoroethyl group into larger molecules.

Contributions to Material Science

The unique properties of fluorinated compounds extend their utility into the realm of material science, where they are used to create polymers and modify surfaces to achieve specific functionalities.

Advancing Polymer Chemistry and Functional Materials

Fluoropolymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. umn.educapes.gov.br While the direct polymerization of this compound is not a common application, it can be utilized as a functional monomer or as a modifying agent for existing polymers. umn.educapes.gov.br For example, the amine group could be used to initiate the ring-opening polymerization of certain monomers, or it could be grafted onto a polymer backbone to introduce the fluorinated side chain.

The incorporation of the (2-fluoroethyl)(propan-2-yl)amino group can impart hydrophobicity and oleophobicity to the polymer, leading to applications in coatings, membranes, and other functional materials where low surface energy is desired. psu.edu The development of new fluorinated functional materials is an active area of research, with a focus on tuning material properties through the incorporation of specific fluorine-containing moieties. psu.edu

A Tool for Surface Modification

The modification of surfaces to control properties such as wettability, adhesion, and biocompatibility is crucial in many technological applications. Fluorinated compounds are widely used as surface modification agents due to their ability to create low-energy surfaces.

This compound can be anchored to a surface through the reaction of its amine group with reactive functional groups on the substrate, such as carboxylic acids, esters, or epoxides. This process results in a surface that is functionalized with the fluorinated alkyl chain. Such modified surfaces exhibit increased hydrophobicity and oleophobicity, which can be beneficial for creating self-cleaning surfaces, anti-fouling coatings, and low-friction materials. The general principles of using fluorinated amines for surface modification are well-established, although specific studies on this compound are not prevalent. researchgate.net

Impact on Agrochemical and Industrial Chemical Synthesis

The strategic incorporation of fluorine is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. researchgate.netnih.gov The (2-fluoroethyl)(propan-2-yl)amino group, when incorporated into a pesticide molecule, can influence its biological activity, transport properties, and persistence in the environment. nih.gov

Precursor for Specialty Chemicals

While direct large-scale production of specialty chemicals from this compound is not prominently reported, its structure is analogous to intermediates used in the synthesis of pharmaceuticals and agrochemicals. The introduction of a fluoroethyl group can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and lipophilicity.

The synthesis of various bioactive compounds often involves the N-alkylation or N-arylation of secondary amines. For instance, palladium-catalyzed and copper-catalyzed cross-coupling reactions are common methods for forming carbon-nitrogen bonds. nih.govnih.govresearchgate.netrsc.org In this context, this compound could serve as a key building block. The presence of the fluorine atom can influence the reactivity of the amine, a factor that is critical in designing synthetic routes. rsc.org

Intermediate in Industrial Processes

In industrial settings, secondary amines are crucial intermediates for a wide array of products. Although specific industrial processes explicitly mentioning this compound are not readily found in public literature, its structural elements are present in compounds of industrial interest. For example, derivatives of propan-2-amine are utilized in various chemical manufacturing processes. sigmaaldrich.com The fluoroethyl group could impart desirable properties to end products, such as altered solvency, thermal stability, or biological activity.

The synthesis of complex molecules, such as certain pharmaceuticals, often involves multi-step processes where intermediates with specific functionalities are required. The reactivity of the secondary amine in this compound allows for its incorporation into larger molecular scaffolds through reactions like acylation, alkylation, and arylation.

Use as a Ligand or Catalyst Component in Organic Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for metal catalysts. The steric bulk of the isopropyl group and the electronic influence of the fluoroethyl group would modulate the coordination environment around a metal center, potentially influencing the selectivity and activity of a catalytic reaction.

Amines are fundamental components of many chiral ligands and catalysts used in asymmetric synthesis. nih.gov While there is no direct report of this compound being used as a ligand, analogous structures such as N-(Propan-2-yl)pyridin-2-amine have been investigated as ligands that bind to metal ions. biosynth.com The synthesis of chiral amines is a significant area of research, and the development of new ligands is crucial for advancing this field. nih.gov The specific steric and electronic properties of this compound could be exploited in the design of novel catalytic systems for a variety of organic transformations.

Future Research Directions and Emerging Opportunities for 2 Fluoroethyl Propan 2 Yl Amine

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The accessibility of (2-Fluoroethyl)(propan-2-yl)amine is paramount for its widespread application. Future research will undoubtedly focus on developing synthetic methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue is the reductive amination of fluoroacetaldehyde (B75747) with isopropylamine (B41738) . nih.govresearchgate.netorganic-chemistry.org This approach, utilizing readily available starting materials, can be optimized through the use of sustainable reducing agents and catalysts. For instance, iron-catalyzed reductive amination in environmentally benign solvents like isopropanol/water mixtures presents a greener alternative to traditional methods that often rely on stoichiometric, hazardous reagents. unisi.it The development of biocatalytic reductive amination using engineered enzymes could offer unparalleled selectivity and efficiency under mild conditions. researchgate.net

Another viable strategy involves the nucleophilic substitution of 2-fluoroethyl tosylate with isopropylamine . nih.gov While effective, this method can be improved by employing phase-transfer catalysis to enhance reaction rates and minimize the use of organic solvents. The synthesis of the 2-fluoroethyl tosylate precursor itself can be optimized to reduce volatile byproducts. nih.gov

Furthermore, catalyst-free approaches, such as the reaction of diethylamine (B46881) with isopropyl chloride under high pressure and temperature, have been reported for analogous secondary amines and could be adapted for the synthesis of this compound, offering a simplified and potentially more economical production route. google.com

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

Synthetic Strategy Potential Advantages Key Research Focus
Reductive AminationHigh atom economy, use of renewable feedstocks.Development of reusable catalysts (e.g., heterogeneous metal catalysts, biocatalysts), optimization of reaction conditions for selectivity.
Nucleophilic SubstitutionWell-established chemistry, good yields.Use of greener solvents, development of efficient phase-transfer catalysts, optimization of precursor synthesis.
Catalyst-Free High-Pressure/TemperatureSimplicity, reduced catalyst cost.Optimization of reaction parameters (temperature, pressure, molar ratios) for selectivity and yield, reactor design for continuous flow processes.
Photocatalytic MethodsMild reaction conditions, use of light as a renewable energy source.Development of efficient and stable photocatalysts, expansion of substrate scope. acs.org

Exploration of New Reactivity Modes and Catalytic Transformations

The presence of a fluorine atom at the β-position to the nitrogen significantly influences the electronic properties and reactivity of the amine. The electron-withdrawing nature of fluorine is known to decrease the basicity of the amine, which can be a desirable trait in certain catalytic applications and for tuning the properties of active pharmaceutical ingredients. nih.gov

Future research should focus on quantifying the pKa of this compound and exploring its implications in catalysis. This compound could serve as a valuable ligand in transition-metal catalysis, where its unique steric and electronic properties could lead to novel reactivity and selectivity. For instance, nickel-catalyzed N-arylation reactions of β-fluoroalkylamines have been shown to proceed under mild conditions, a testament to their distinct reactivity profile. nih.gov

Furthermore, the C-F bond, while generally strong, can be activated under specific conditions, opening up avenues for post-synthetic modification. chemrxiv.org Investigating the potential for selective C-F bond functionalization of this compound could lead to the development of novel fluorinated scaffolds.

Integration into Advanced Functional Materials with Tuned Properties

The incorporation of fluorinated moieties into polymers is a well-established strategy for modifying their properties, leading to materials with low surface energy, high thermal stability, and chemical resistance. sigmaaldrich.com this compound can be envisioned as a key monomer or modifying agent for the creation of advanced functional materials.

For example, it could be incorporated into poly(arylene amine) membranes for applications in gas and liquid separations. nih.gov The presence of the fluoroethyl and isopropyl groups would likely influence the polymer's free volume and solubility parameters, potentially leading to enhanced separation performance for specific analytes.

In the realm of fluorinated polyurethanes, this amine could be used as a chain extender or as a component of a diol precursor, imparting hydrophobicity and oleophobicity to the resulting polymer. nih.gov This could lead to the development of novel coatings, sealants, and elastomers with superior durability and resistance to environmental degradation.

The potential impact of incorporating this compound into different polymer backbones is summarized in Table 2.

Polymer Type Potential Role of this compound Anticipated Property Enhancement
Poly(arylene amine)sMonomer componentImproved solubility for processing, tailored free volume for enhanced membrane separation.
PolyurethanesChain extender or part of a diolIncreased hydrophobicity and oleophobicity, enhanced thermal and chemical stability.
Polyacrylates/PolymethacrylatesFunctional monomerLow surface energy coatings, materials with tailored refractive indices.
Epoxy ResinsCuring agentImproved chemical resistance and thermal stability.

Computational Design and Prediction of Derivatives with Enhanced Synthetic Utility

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules and materials. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives. Such studies can provide valuable insights into its reactivity, basicity, and interaction with other molecules, guiding experimental efforts.

In silico screening of virtual libraries of derivatives can help identify candidates with optimized properties for specific applications. For example, computational methods can be used to predict the binding affinity of derivatives to biological targets, aiding in the design of new pharmaceuticals. Similarly, the impact of systematic structural modifications on the properties of polymers containing this amine can be modeled, facilitating the rational design of materials with desired characteristics.

Key areas for computational investigation include:

Conformational analysis: Understanding the preferred conformations of the fluoroethyl and isopropyl groups and their influence on molecular shape and interactions.

Prediction of pKa: Accurately calculating the basicity of the amine to guide its use in catalysis and medicinal chemistry.

Modeling of reaction mechanisms: Elucidating the transition states and intermediates of synthetic reactions to optimize conditions and predict outcomes.

Simulation of polymer properties: Predicting the bulk properties of polymers incorporating this compound to guide the design of new materials.

Synergistic Applications with Other Fluorinated Building Blocks

The true potential of this compound may be realized when it is used in concert with other fluorinated building blocks. The combination of different fluorinated motifs within a single molecule can lead to synergistic effects, where the resulting properties are greater than the sum of the individual contributions.

For instance, combining the β-fluoroethylamino moiety with other fluorinated groups, such as a trifluoromethyl or a fluoroaromatic ring, could lead to molecules with unique pharmacological profiles. The interplay between the different fluorine substituents can fine-tune properties like lipophilicity, metabolic stability, and target binding affinity.

In materials science, the co-polymerization of monomers derived from this compound with other fluorinated monomers could result in polymers with exceptional performance characteristics. For example, a copolymer containing both fluoroalkoxy and fluoroalkylamine side chains might exhibit an unparalleled combination of low surface energy, chemical inertness, and specific interactions with other molecules.

The exploration of these synergistic effects will require a multidisciplinary approach, combining organic synthesis, computational modeling, and materials characterization to unlock the full potential of this compound as a versatile fluorinated building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-fluoroethyl)(propan-2-yl)amine, and how do reaction conditions influence yield and purity?

  • Methodology : Start with nucleophilic substitution between 2-fluoroethyl halides (e.g., 2-fluoroethyl chloride) and isopropylamine under inert conditions (N₂ atmosphere). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify using fractional distillation or column chromatography with silica gel. Optimize solvent polarity (e.g., dichloromethane vs. methanol) to minimize side reactions like over-alkylation .
  • Data Contradictions : Evidence suggests competing pathways (e.g., elimination vs. substitution) may reduce yields in polar protic solvents; non-polar solvents favor SN2 mechanisms but require elevated temperatures .

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine environment (δ ~ -220 ppm for CF₂ groups). 1H^{1}\text{H}-NMR should show splitting patterns for the isopropyl group (δ 1.0–1.2 ppm, septet) and fluorinated ethyl chain (δ 3.4–3.8 ppm, triplet) .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (C₅H₁₁FN₂: calculated 118.09 g/mol) and fragmentation patterns (e.g., loss of isopropyl group at m/z 73) .
    • X-ray Crystallography : If crystalline, SHELX software (e.g., SHELXL) can resolve bond lengths and angles, particularly the C-F bond (~1.39 Å) and amine geometry .

Advanced Research Questions

Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for SN2 vs. elimination pathways. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate computational predictions .
  • Contradictions : Fluorine’s electronegativity may polarize the C-F bond, but steric hindrance from the isopropyl group could disfavor SN2 mechanisms. MD simulations (e.g., GROMACS) can model solvent effects on reaction dynamics .

Q. How does fluorination impact the biological activity of this compound compared to non-fluorinated analogs?

  • Experimental Design :

  • Enzyme Assays : Test inhibition of monoamine oxidase (MAO) isoforms using fluorometric assays. Fluorinated amines often exhibit enhanced metabolic stability due to C-F bond resistance to oxidative degradation .
  • Comparative Studies : Compare IC₅₀ values with analogs like N-(2-ethyl)isopropylamine. Fluorine’s electron-withdrawing effects may alter binding affinity to active sites .
    • Data Limitations : Limited in vivo studies on fluorine-specific pharmacokinetics; prioritize isotopic labeling (e.g., 18F^{18}\text{F}) for PET imaging to track biodistribution .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

  • Case Study : Conflicting yields in reductive amination (e.g., 40–70% across studies).

  • Root Cause Analysis : Variability in catalyst choice (e.g., Pd/C vs. Raney Ni), hydrogen pressure (1–5 atm), or solvent (MeOH vs. THF).
  • Resolution : Design a fractional factorial experiment to isolate critical variables. For example, use Design-Expert software to optimize catalyst loading and temperature .
    • Validation : Reproduce high-yield conditions (e.g., 5% Pd/C, 3 atm H₂, MeOH) and characterize products via HPLC-MS to confirm purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.